ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
Description
Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic coumarin (chromen-2-one) derivative characterized by a propanoate ester moiety at the 3-position of the chromen ring and a 3,3-dimethyl-2-oxobutoxy substituent at the 7-position. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties. The 3,3-dimethyl-2-oxobutoxy group introduces steric bulk and ketone functionality, which may influence solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C21H26O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C21H26O6/c1-6-25-19(23)10-9-16-13(2)15-8-7-14(11-17(15)27-20(16)24)26-12-18(22)21(3,4)5/h7-8,11H,6,9-10,12H2,1-5H3 |
InChI Key |
DDKPLNZGUOAZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C(C)(C)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. The starting materials often include chromen-2-one derivatives and various alkylating agents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering gene expression and protein synthesis.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Propanoate Ester Variations
The ethyl propanoate moiety is a common feature, but modifications in other analogs include:
- Ethyl 3-(methylthio)propanoate: Found in pineapple pulp/core as a key aroma compound with high odor activity values (91.21 µg·kg⁻¹ in pulp) .
- Ethyl 2-[(purin-8-yl)thio]propanoate: A purine derivative with a sulfur-containing propanoate chain, demonstrating versatility in medicinal chemistry .
Research Findings and Implications
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The chemical structure of ethyl 3-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can be described as follows:
- Molecular Formula : C₁₈H₃₁O₅
- Molecular Weight : 329.44 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
A study evaluating the antioxidant capacity of chromen derivatives found that these compounds effectively scavenged free radicals and inhibited lipid peroxidation, suggesting their potential therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of chromen compounds possess anti-inflammatory properties. For example, they have been shown to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism through which these compounds could be beneficial in treating inflammatory diseases .
Anticancer Potential
Several studies have explored the anticancer potential of chromen derivatives. This compound has been tested against various cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential of chromen derivatives.
- Method : DPPH radical scavenging assay.
- Results : The compound showed significant scavenging activity comparable to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects in LPS-stimulated macrophages.
- Method : Measurement of cytokine levels (TNF-alpha, IL-6).
- Results : The compound reduced cytokine production significantly, indicating its potential use in treating inflammatory conditions.
Data Table: Biological Activities Summary
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant radical scavenging capacity |
| Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha and IL-6 production |
| Anticancer | Cell Viability Assay (MTT) | Induced apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
